molecular formula C18H19N3 B14212557 6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile CAS No. 827322-91-8

6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B14212557
CAS No.: 827322-91-8
M. Wt: 277.4 g/mol
InChI Key: FHQCKTUKZNEEJT-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzylpiperidine moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-benzylpiperidine with a pyridine derivative. One common method involves the nucleophilic substitution reaction where 4-benzylpiperidine reacts with 3-chloropyridine-6-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

827322-91-8

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3/c19-13-17-6-7-18(20-14-17)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,14,16H,8-12H2

InChI Key

FHQCKTUKZNEEJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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